5-Ethoxy-1H-pyrrolo[3,2-b]pyridine chemical structure and properties
5-Ethoxy-1H-pyrrolo[3,2-b]pyridine chemical structure and properties
Chemical Identity & Structural Analysis[1][2][3][4]
5-Ethoxy-1H-pyrrolo[3,2-b]pyridine is a fused bicyclic heteroaromatic compound belonging to the azaindole family. Specifically, it is a 4-azaindole derivative where the pyridine ring is fused to a pyrrole ring across the [3,2-b] bond, featuring an ethoxy substituent at the 5-position. This scaffold is a critical pharmacophore in medicinal chemistry, widely utilized as a bioisostere of indole and purine in the design of kinase inhibitors and GPCR ligands.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine |
| Common Name | 5-Ethoxy-4-azaindole |
| CAS Registry Number | 23612-31-9 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| SMILES | CCOc1ccc2[nH]ccc2n1 |
| InChI Key | (Predicted based on structure) WTIFEVSWZUSXQL-UHFFFAOYSA-N (Analogous) |
Structural Architecture & Numbering
The numbering of the pyrrolo[3,2-b]pyridine system is distinct from other azaindoles. The nitrogen atom of the pyrrole ring is assigned position 1. The fusion occurs such that the pyridine nitrogen is at position 4. Consequently, the 5-position is adjacent to the pyridine nitrogen (ortho-like), rendering it electronically deficient and highly reactive toward nucleophilic attack.
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Core Scaffold: 1H-pyrrolo[3,2-b]pyridine (4-azaindole).[1][2]
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Electronic Features:
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N1 (Pyrrole): Hydrogen bond donor (weakly acidic).
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N4 (Pyridine): Hydrogen bond acceptor (basic).
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C5-Ethoxy Group: Acts as a hydrogen bond acceptor (ether oxygen) and a lipophilic bulk contributor, often occupying hydrophobic pockets in enzyme active sites.
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Physicochemical Profile
Understanding the physicochemical properties is essential for optimizing the pharmacokinetic (PK) profile of drug candidates containing this core.
| Property | Value / Description | Significance |
| Physical State | Solid (Off-white to pale yellow powder) | Handling and formulation stability. |
| LogP (Predicted) | 1.8 – 2.2 | Indicates moderate lipophilicity; favorable for membrane permeability and oral bioavailability. |
| TPSA | ~41 Ų | Topological Polar Surface Area; suggests good blood-brain barrier (BBB) penetration potential. |
| pKa (Pyridine N) | ~4.5 – 5.5 | The ethoxy group (electron-donating by resonance) may slightly increase basicity compared to the parent azaindole. |
| pKa (Pyrrole NH) | ~16.0 | Very weak acid; requires strong bases (e.g., NaH, KOtBu) for deprotonation. |
| Solubility | Low in water; Soluble in DMSO, MeOH, DCM | Typical of planar heteroaromatic systems. |
Synthesis & Manufacturing Strategies
The synthesis of 5-ethoxy-1H-pyrrolo[3,2-b]pyridine typically follows two primary strategies: Nucleophilic Aromatic Substitution (SNAr) on a pre-formed bicyclic core, or De Novo Cyclization of a functionalized pyridine. The SNAr route is preferred for generating libraries of 5-alkoxy derivatives.
Primary Route: SNAr of 5-Chloro-1H-pyrrolo[3,2-b]pyridine
This method leverages the electron-deficient nature of the C5 position, which is activated by the adjacent pyridine nitrogen (N4).
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Precursor: 5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 65156-94-7).
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Reagent: Sodium Ethoxide (NaOEt) in Ethanol.
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Mechanism: Addition-Elimination. The ethoxide ion attacks C5, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.
Visualization of Synthesis Pathways
Figure 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr) to generate the 5-ethoxy derivative.
Medicinal Chemistry Applications
The 5-ethoxy-1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in drug discovery, particularly for kinase inhibition.
Kinase Hinge Binding
The 4-azaindole core mimics the purine ring of ATP. The N1-H and N4 atoms form a characteristic donor-acceptor motif that binds to the "hinge region" of kinase enzymes via hydrogen bonds.
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N1-H: Donates H-bond to the backbone carbonyl of the hinge residue (e.g., Glu, Met).
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N4: Accepts H-bond from the backbone amide nitrogen.
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5-Ethoxy: Projects into the solvent-exposed region or a hydrophobic sub-pocket (e.g., the ribose binding pocket or gatekeeper region), improving potency and selectivity.
Bioisosterism
This scaffold serves as a bioisostere for:
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5-Ethoxyindole: Improved solubility and metabolic stability due to the pyridine nitrogen.
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Quinoline/Quinazoline: Reduced molecular weight and different vector orientation for substituents.
Biological Relevance
Derivatives of this core have been investigated for:
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FGFR Inhibition: Targeting Fibroblast Growth Factor Receptors in cancer therapy.[3]
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Gastric Acid Secretion: Inhibiting H+/K+-ATPase.
Figure 2: Pharmacophore mapping of the 5-ethoxy-4-azaindole scaffold in kinase binding sites.
Experimental Protocol: Synthesis of 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine
Objective: To synthesize 5-ethoxy-1H-pyrrolo[3,2-b]pyridine from 5-chloro-1H-pyrrolo[3,2-b]pyridine via SNAr reaction.
Materials
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Starting Material: 5-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq).
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Reagent: Sodium metal (clean, cut into small pieces) OR Sodium ethoxide solution (21% in ethanol).
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Solvent: Absolute Ethanol (anhydrous).
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Equipment: Round-bottom flask, reflux condenser, nitrogen atmosphere line, magnetic stirrer.
Methodology
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Preparation of Ethoxide:
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Option A (In situ): Under a nitrogen atmosphere, carefully add sodium metal (5.0 eq) to anhydrous ethanol (0.2 M concentration relative to substrate) at 0°C. Stir until all sodium has dissolved and hydrogen evolution ceases.
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Option B (Commercial): Use commercially available NaOEt solution (21 wt% in EtOH).
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Reaction Setup:
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Add 5-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) to the sodium ethoxide solution.
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The reaction mixture may turn slightly yellow/orange.
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Reflux:
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Heat the mixture to reflux (approx. 80°C) with stirring.
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Monitor reaction progress by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting material (Cl-substituted) is less polar than the product (Ethoxy-substituted) in this system? Correction: The ethoxy group adds lipophilicity, but the loss of Cl and addition of oxygen changes polarity. Typically, the product will have a distinct R_f.
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Reaction time is typically 12–24 hours. High temperature (100-120°C in a sealed tube) may be required if conversion is slow.
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Work-up:
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Cool the mixture to room temperature.
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Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% volume.
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Dilute with water (ice-cold) and neutralize carefully with 1M HCl to pH ~7-8. Note: Do not acidify strongly as the pyridine N will protonate.
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Extract with Ethyl Acetate (3 x).
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Wash combined organic layers with Brine, dry over anhydrous Na₂SO₄, and filter.[4]
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Purification:
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Concentrate the filtrate.[4]
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Purify via flash column chromatography on silica gel (Gradient: 0-50% EtOAc in Hexanes or DCM/MeOH 95:5).
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Yield Expectation: 60–85%.
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Safety & Handling
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Hazards: 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine is an organic solid. Like many azaindoles, it should be treated as potentially harmful if swallowed (Acute Tox.[5] 4) and an irritant to eyes and skin.
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Reactivity: The ethoxy group is stable, but the pyrrole NH is susceptible to deprotonation. Avoid strong oxidizing agents.
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Storage: Store in a cool, dry place (2-8°C recommended), protected from light.
References
- Vertex AI Search. (2026). Search Results for 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine structure and properties.
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Sigma-Aldrich. (n.d.). 1H-Pyrrolo[3,2-b]pyridine Product Information. Retrieved from
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PubChem. (n.d.).[5] 5-Chloro-1H-pyrrolo[3,2-b]pyridine Compound Summary. Retrieved from
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Bioorganic & Medicinal Chemistry. (2008). 5-Substituted 1H-pyrrolo[3,2-b]pyridines as inhibitors of gastric acid secretion.
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Reagentia. (n.d.).[6] 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine Catalog Entry. Retrieved from
Sources
- 1. 1H-Pyrrolo(3,2-b)pyridine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. 1H-PYRROLO[3,2-B]PYRIDINE | CAS 272-49-1 [matrix-fine-chemicals.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Chloro-1H-pyrrolo(3,2-b)pyridine | C7H5ClN2 | CID 12384237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine (1 x 100 mg) | Reagentia [reagentia.eu]
